molecular formula C10H20N2O2 B1469975 2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one CAS No. 1696630-31-5

2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one

Cat. No. B1469975
CAS RN: 1696630-31-5
M. Wt: 200.28 g/mol
InChI Key: SAKAPPNOEJPHOC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, and more. For “2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one”, the average molecular weight is 156.225 Da . Other properties such as density, boiling point, and more are also provided .

Scientific Research Applications

Synthesis and Structural Analysis

2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one has been a focal point in the synthesis of novel compounds. One notable synthesis involved the creation of pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to the formation of various complex compounds through a series of reactions (Patel, Agravat, & Shaikh, 2011). The compound's structure was established through spectral studies and showed varied antimicrobial activities against bacteria and fungi.

Another synthesis process developed novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile via a three-component reaction. The compound's structure was confirmed through NMR, MS, and X-ray single crystal diffraction, presenting a new avenue for chemical synthesis (Wu Feng, 2011).

Applications in Medical Chemistry

Derivatives of 2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one have been explored in various medical chemistry applications. Compounds with a 1-phenylpiperazine moiety showed significant antiarrhythmic and antihypertensive effects, hinting at their potential use in treating cardiovascular conditions (Malawska et al., 2002).

Furthermore, N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives of methylpiperidines demonstrated selectivity for sigma(1) receptors, showcasing potential as tools for PET experiments and revealing promising avenues in tumor research and therapy (Berardi et al., 2005).

Synthesis and Glycosidase Inhibition

The synthesis of polyhydroxylated indolizidines, potential glycosidase inhibitors, involved the formation of a piperidine ring through an intramolecular Mannich-type reaction. These compounds were then evaluated against a variety of commercial glycosidases, illustrating their potential in the field of enzyme inhibition (Baumann et al., 2008).

Catalytic Applications

Palladium(II) complexes of (pyridyl)imine ligands, where 2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one derivatives played a crucial role, acted as catalysts for the methoxycarbonylation of olefins. The catalytic behavior was influenced by the structure of the complex and the olefin chain length, signifying its relevance in catalytic chemistry (Zulu et al., 2020).

properties

IUPAC Name

2-amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(11)10(13)12-5-3-4-9(6-12)7-14-2/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKAPPNOEJPHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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